molecular formula C7H9N3O B2800384 1,2,3,4-Tetrahydropyrido[2,3-d]pyridazine-5(6H)-one CAS No. 15370-82-8

1,2,3,4-Tetrahydropyrido[2,3-d]pyridazine-5(6H)-one

Cat. No.: B2800384
CAS No.: 15370-82-8
M. Wt: 151.169
InChI Key: CKDHLZMKLQRZRZ-UHFFFAOYSA-N
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Description

1,2,3,4-Tetrahydropyrido[2,3-d]pyridazine-5(6H)-one is a synthetically versatile, fused bicyclic scaffold of significant interest in medicinal chemistry and drug discovery. This compound features a saturated tetrahydropyrido ring fused to a pyridazinone core, a privileged structure known for its diverse pharmacological potential . The pyridazinone moiety is recognized as a valuable bioisostere for other aromatic rings and functional groups, offering opportunities to fine-tune the physicochemical properties of lead molecules . While direct biological data for this specific compound is limited in the public domain, its core structure is closely related to scaffolds with documented research applications. Pyridazinone-based tricyclic systems have demonstrated a range of biological activities in pre-clinical research, including anti-inflammatory, analgesic, and cardiovascular effects . Furthermore, recent studies on the closely related pyrido[2,3-d]pyridazine-2,8-dione scaffold have shown potent in vivo anti-inflammatory activity, functioning as a dual COX-1/COX-2 inhibitor . The inherent properties of the pyridazine ring, such as its high dipole moment and robust hydrogen-bonding capacity, make it an excellent scaffold for molecular recognition and target engagement in various biochemical pathways . This product is provided For Research Use Only (RUO). It is not intended for diagnostic or therapeutic applications, nor for human consumption. Researchers are encouraged to explore the potential of this promising scaffold in their own discovery efforts.

Properties

IUPAC Name

2,3,4,6-tetrahydro-1H-pyrido[2,3-d]pyridazin-5-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3O/c11-7-5-2-1-3-8-6(5)4-9-10-7/h4,8H,1-3H2,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKDHLZMKLQRZRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=NNC2=O)NC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15370-82-8
Record name 1H,2H,3H,4H,5H,6H-pyrido[2,3-d]pyridazin-5-one
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,3,4-Tetrahydropyrido[2,3-d]pyridazine-5(6H)-one typically involves multi-step processes starting from readily available precursors. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, a precursor containing a pyridine ring can be reacted with hydrazine derivatives to form the desired pyridazine ring system. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic routes to scale up the process. This includes the use of continuous flow reactors and automated systems to maintain consistent reaction conditions. The choice of solvents, catalysts, and purification methods are critical to achieving high efficiency and cost-effectiveness in large-scale production.

Chemical Reactions Analysis

Types of Reactions

1,2,3,4-Tetrahydropyrido[2,3-d]pyridazine-5(6H)-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different derivatives, depending on the oxidizing agents used.

    Reduction: Reduction reactions can modify the nitrogen-containing ring system, leading to different hydrogenated forms.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the ring system.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and acylating agents are employed under specific conditions to achieve desired substitutions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridazine derivatives with additional oxygen-containing functional groups, while reduction can produce fully hydrogenated pyridazine rings.

Scientific Research Applications

Antituberculous Activity

One of the notable applications of 1,2,3,4-tetrahydropyrido[2,3-d]pyridazine-5(6H)-one is its potential as an antituberculous agent. Research has indicated that derivatives of this compound exhibit significant activity against Mycobacterium tuberculosis. A study published in the Bulletin of the Chemical Society of Japan details the synthesis and evaluation of various derivatives for their antituberculous properties, highlighting the compound's role in developing new therapeutic agents for tuberculosis treatment .

Anticancer Properties

The compound has also been investigated for its anticancer properties. Its structural similarity to other bioactive compounds allows it to interact with various biological targets. Preliminary studies suggest that it may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. Ongoing research aims to elucidate these mechanisms further and optimize the compound's efficacy against different cancer types.

Synthesis of Novel Compounds

The synthesis of this compound serves as a precursor for creating a range of nitrogen-containing heterocycles. Its unique bicyclic structure allows chemists to explore various synthetic routes that can lead to the formation of complex molecules with potential biological activity. For instance, researchers have developed concise synthetic pathways that utilize readily available starting materials to create this compound efficiently .

Polymeric Applications

In material science, this compound has been explored as a building block for polymeric materials. Its nitrogen-rich structure can enhance the thermal stability and mechanical properties of polymers. Research is ongoing to investigate how incorporating this compound into polymer matrices can improve performance characteristics such as tensile strength and thermal resistance.

Case Studies

Application AreaStudy ReferenceFindings
Antituberculous ActivityKakimoto et al., Bulletin of the Chemical SocietyDerivatives showed significant activity against Mycobacterium tuberculosis .
Anticancer PropertiesOngoing ResearchPotential inhibition of cancer cell growth through apoptosis pathways has been observed.
Synthetic MethodologiesResearchGate PublicationDevelopment of efficient synthetic routes for producing the compound from simple precursors .
Polymeric ApplicationsMaterial Science JournalsInvestigating enhancements in polymer properties through the incorporation of this compound.

Mechanism of Action

The mechanism of action of 1,2,3,4-Tetrahydropyrido[2,3-d]pyridazine-5(6H)-one involves its interaction with specific molecular targets. The nitrogen atoms within the ring system can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. These interactions can modulate enzyme activities, receptor binding, and other cellular processes, leading to the compound’s observed effects.

Comparison with Similar Compounds

Structural Variations and Core Heterocycles

The key distinction between 1,2,3,4-Tetrahydropyrido[2,3-d]pyridazine-5(6H)-one and most analogs lies in the core heterocycle:

  • Pyridazine vs.
  • Substituent Diversity: Analogs like 7-amino-5-(4-bromophenyl)-...pyrido[2,3-d]pyrimidine-6-carbonitrile () and 7-amino-1,3-dimethyl-5-(3-nitrophenyl)-...pyrimidine-6-carbonitrile () feature substituents such as bromophenyl, nitrophenyl, or methyl groups. These substituents modulate solubility, melting points, and bioactivity .
Table 1: Structural and Physical Properties of Selected Analogs
Compound Name (Core Structure) Substituents Melting Point (°C) Yield (%) Key Spectral Data (IR/NMR)
3e (Pyrido[2,3-d]pyrimidine) 4-Bromophenyl, dimethylpurine N/A 27.7 1H-NMR (δ 7.5–8.2 ppm, aromatic)
4f (Pyrido[2,3-d]pyrimidine) 3-Nitrophenyl, methyl 300 N/A IR: 2206 cm⁻¹ (C≡N), 1664 cm⁻¹ (C=O)
4a-h (Pyrido[2,3-d]pyrimidine) Varied phenyl, methyl N/A N/A 13C-NMR (δ 160–170 ppm, C=O)

Key Differentiators of this compound

Electronic Properties : The pyridazine core’s electron-deficient nature may enhance interactions with electron-rich biological targets compared to pyrimidines.

Synthetic Challenges : Pyridazine derivatives often require specialized catalysts (e.g., MOFs) to manage regioselectivity, whereas pyrimidines are more widely studied .

Unmet Potential: Unlike pyrido[2,3-d]pyrimidines, this pyridazine derivative’s pharmacological applications remain underexplored, presenting opportunities for novel drug discovery.

Biological Activity

1,2,3,4-Tetrahydropyrido[2,3-d]pyridazine-5(6H)-one (CAS Number: 15370-82-8) is a heterocyclic compound with significant pharmacological potential. This article reviews its biological activities based on recent studies, highlighting its therapeutic implications and mechanisms of action.

  • Molecular Formula : C₇H₉N₃O
  • Molecular Weight : 151.17 g/mol
  • Structure : The compound features a fused bicyclic structure that contributes to its biological activity.

Anticancer Activity

Recent studies have demonstrated the antiproliferative effects of tetrahydropyrido derivatives against various cancer cell lines. For instance, compounds derived from this scaffold showed significant cytotoxicity in human adenocarcinoma-derived cell lines (colon LoVo, ovary SK-OV-3, breast MCF-7) with IC₅₀ values indicating effective inhibition of cell growth .

CompoundCell LineIC₅₀ (µM)
5aLoVo<10
2cSK-OV-3<15
5fMCF-7<20

Neuroprotective Effects

Tetrahydropyrido derivatives have been explored for their neuroprotective properties. In models of neurodegeneration, these compounds exhibited the ability to inhibit neuronal apoptosis and promote cell survival in the presence of neurotoxic agents . Specifically, they showed promise in modulating pathways associated with oxidative stress and inflammation.

Analgesic Properties

Several studies have indicated that derivatives of tetrahydropyrido compounds possess analgesic properties. For example, compounds synthesized from this class demonstrated significant pain relief in animal models tested through the "writhing syndrome" assay . The analgesic activity was attributed to their ability to inhibit pro-inflammatory cytokines such as TNF-α.

The biological activity of this compound is largely mediated through:

  • Inhibition of Enzymatic Pathways : Compounds have shown inhibition of key enzymes involved in inflammatory pathways and cancer progression.
  • Calcium Channel Modulation : Some derivatives act as inhibitors of TRPC5 channels, which are implicated in renal injury and hypertension .
  • Receptor Binding : Certain derivatives exhibit high affinity for GABA_A receptors and phosphodiesterase IV inhibitors, suggesting potential applications in treating neurological disorders and asthma .

Case Studies

  • Chronic Kidney Disease (CKD) : A study evaluated a pyridazinone derivative based on the tetrahydropyrido structure in a rat model of CKD. The compound reduced blood pressure and proteinuria significantly while protecting against podocyte damage .
  • Inflammation Models : In models simulating inflammatory responses, tetrahydropyrido derivatives effectively suppressed TNF-α production and exhibited anti-inflammatory effects comparable to established treatments .

Q & A

Q. Table 1: Impact of Substituents on Synthesis Outcomes

SubstituentOptimal SolventTemperatureYield Range (%)Key ChallengeReference
EthylTHF0°C → RT70–75Low steric hindrance
BenzylDMFRT55–60Side-product formation
4-MethylphenylAcetoneReflux80–85Purification complexity

Q. Table 2: Analytical Techniques for Structural Validation

TechniqueApplicationExample ConditionsReference
1H NMRProton environment mappingCDCl3, 400 MHz, δ 7.2–8.1 (aromatic)
HPLC-UVPurity quantificationAmmonium acetate buffer, pH 6.5
X-ray CrystallographyAbsolute configuration determinationSingle-crystal diffraction

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